molecular formula C17H25NO5 B3055767 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde CAS No. 66749-96-0

4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde

Cat. No. B3055767
CAS RN: 66749-96-0
M. Wt: 323.4 g/mol
InChI Key: KSAPULJIFBTZLY-UHFFFAOYSA-N
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Description

4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde is a chemical compound with the linear formula C17H25NO5 . It has a molecular weight of 323.392 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis of Complex Ligands

  • The compound has been used in the synthesis of azacrown-containing aryl-imidazophenanthroline derivatives, leading to the production of ligands with high yields. These ligands show potential in forming complexes with metals like Zn(II) and Ca(II), indicating their usefulness in coordination chemistry (Sotnikova et al., 2016).

Development of Fluorescent Probes

  • It's been pivotal in creating pH and metal ion-responsive fluorescent probes. These probes exhibit solvatochromism and are useful in studying the interaction with various metal ions, demonstrating their applicability in sensing and detection technologies (Qin et al., 2008).

Formation of Metal Ion Complexes

  • The compound contributes to the formation of complexes with alkali metal and alkaline earth ions. These complexes have been studied for their fluorescence properties, showing potential in the development of new materials for sensing and imaging applications (Geue et al., 2003).

Sensing of Metal Cations

  • It's been instrumental in designing sensors for metal cations. By exploiting excited-state intramolecular proton transfer (ESIPT) mechanisms, researchers have developed highly sensitive fluorescent sensors, underlining its significance in analytical chemistry (Wu et al., 2004).

Synthesis of Fluorescent Compounds

  • The chemical has been used to create novel fluorescent compounds with unique characteristics like NO-photoisomerisation, which find applications in selective recognition and sensing technologies (Cao et al., 2011).

properties

IUPAC Name

4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c19-15-16-1-3-17(4-2-16)18-5-7-20-9-11-22-13-14-23-12-10-21-8-6-18/h1-4,15H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAPULJIFBTZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCOCCN1C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498764
Record name 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde

CAS RN

66749-96-0
Record name 4-(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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